molecular formula C15H20N6OS B7085836 N-[3-(1-ethyltetrazol-5-yl)phenyl]-3-methylsulfanylpyrrolidine-1-carboxamide

N-[3-(1-ethyltetrazol-5-yl)phenyl]-3-methylsulfanylpyrrolidine-1-carboxamide

Cat. No.: B7085836
M. Wt: 332.4 g/mol
InChI Key: DKPGAHCQVOUTBJ-UHFFFAOYSA-N
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Description

N-[3-(1-ethyltetrazol-5-yl)phenyl]-3-methylsulfanylpyrrolidine-1-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring, a phenyl group, a pyrrolidine ring, and a carboxamide group

Properties

IUPAC Name

N-[3-(1-ethyltetrazol-5-yl)phenyl]-3-methylsulfanylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6OS/c1-3-21-14(17-18-19-21)11-5-4-6-12(9-11)16-15(22)20-8-7-13(10-20)23-2/h4-6,9,13H,3,7-8,10H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPGAHCQVOUTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)N3CCC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-ethyltetrazol-5-yl)phenyl]-3-methylsulfanylpyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated benzene derivative.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is typically introduced via a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, often using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The phenyl and pyrrolidine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1-ethyltetrazol-5-yl)phenyl]-3-methylsulfanylpyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[3-(1-ethyltetrazol-5-yl)phenyl]-3-methylsulfanylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the carboxamide group are key functional groups that facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1-methyltetrazol-5-yl)phenyl]-3-methylsulfanylpyrrolidine-1-carboxamide
  • N-[3-(1-ethyltetrazol-5-yl)phenyl]-3-ethylsulfanylpyrrolidine-1-carboxamide
  • N-[3-(1-ethyltetrazol-5-yl)phenyl]-3-methylsulfanylpyrrolidine-1-carboxylic acid

Uniqueness

The uniqueness of N-[3-(1-ethyltetrazol-5-yl)phenyl]-3-methylsulfanylpyrrolidine-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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